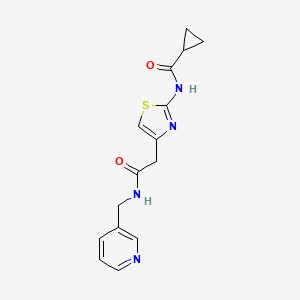

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS: 923139-08-6) is a thiazole-based small molecule with a molecular formula of C₁₆H₁₇N₃O₂S . Its structure features a cyclopropanecarboxamide group attached to a thiazole ring, which is further substituted with a 2-oxoethyl linker and a pyridin-3-ylmethylamino moiety.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(17-8-10-2-1-5-16-7-10)6-12-9-22-15(18-12)19-14(21)11-3-4-11/h1-2,5,7,9,11H,3-4,6,8H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFVYKQOCLLVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Formation of the Cyclopropane Carboxamide: The cyclopropane carboxamide group can be synthesized through the reaction of cyclopropanecarboxylic acid with an amine, followed by coupling with the thiazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole and pyridine rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interfere with biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The pyridine moiety may interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxyethoxy in Compound 44) improve synthetic yields compared to bulky substituents (e.g., methylpiperazine in Compound 45) .

Pharmacological and Physicochemical Properties

Enzyme Inhibition and Receptor Rescue

- Target Compound (17) : Demonstrated activity as a pharmacoperone in rescuing misfolded vasopressin V2 receptor mutants, likely due to its pyridine-thiazole scaffold stabilizing receptor conformations .

- Compound 5 (): Exhibits multitarget ligand behavior, inhibiting kinases and acetylcholinesterase, attributed to its sulfamoyl and benzamide groups .

Solubility and Bioavailability

- Target Compound (17) : Aqueous solubility >50.4 µg/mL at pH 7.4, favorable for oral bioavailability .

Biological Activity

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 941943-49-3 |

| Molecular Formula | C19H16N4O4S |

| Molecular Weight | 396.4 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and α-haloketones.

- Introduction of the Pyridine Moiety : Nucleophilic substitution reactions are commonly used to introduce the pyridine group.

- Final Carbamate Formation : The final step often involves reacting an isocyanate with an alcohol to form the carbamate group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives featuring thiazole and pyridine moieties have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) .

In vitro evaluations using MTT assays demonstrated that certain analogs exhibited greater potency than cisplatin, a standard chemotherapy agent, particularly against the MDA-MB-231 cell line . The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes observed through Hoechst staining.

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to increased sub-G1 cell populations in cell cycle analyses .

- Targeting Specific Enzymes : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.

Case Studies

Several case studies have explored the biological efficacy of thiazole-based compounds:

- Study on Cytotoxicity : A recent publication assessed a series of thiazole derivatives, finding that those with pyridine substitutions exhibited enhanced cytotoxic effects against multiple cancer cell lines .

- Mechanistic Insights : Research indicated that these compounds could modulate apoptotic pathways and induce cell cycle arrest in cancer cells, providing insights into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.